molecular formula C14H11NaO3S B12709381 Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate CAS No. 52779-97-2

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate

Cat. No.: B12709381
CAS No.: 52779-97-2
M. Wt: 282.29 g/mol
InChI Key: ADTGIGSPQHDPLT-UHFFFAOYSA-M
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Description

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate is a chemical compound with the molecular formula C14H11NaO3S. It is known for its unique structure, which includes a thienylcarbonyl group attached to a phenylpropionate backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate typically involves the reaction of 2-thienylcarbonyl chloride with 4-phenylpropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The thienylcarbonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(4-(2-furylcarbonyl)phenyl)propionate
  • Sodium 2-(4-(2-pyridylcarbonyl)phenyl)propionate
  • Sodium 2-(4-(2-benzoyl)phenyl)propionate

Uniqueness

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate is unique due to its thienylcarbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

52779-97-2

Molecular Formula

C14H11NaO3S

Molecular Weight

282.29 g/mol

IUPAC Name

sodium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate

InChI

InChI=1S/C14H12O3S.Na/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12;/h2-9H,1H3,(H,16,17);/q;+1/p-1

InChI Key

ADTGIGSPQHDPLT-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)[O-].[Na+]

Origin of Product

United States

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